molecular formula C10H10ClN3 B8740916 1-(4-Amino-2-chlorobenzyl)-1H-imidazole

1-(4-Amino-2-chlorobenzyl)-1H-imidazole

Cat. No. B8740916
M. Wt: 207.66 g/mol
InChI Key: BMESEZIHRKZLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-2-chlorobenzyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

3-chloro-4-(imidazol-1-ylmethyl)aniline

InChI

InChI=1S/C10H10ClN3/c11-10-5-9(12)2-1-8(10)6-14-4-3-13-7-14/h1-5,7H,6,12H2

InChI Key

BMESEZIHRKZLCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)CN2C=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 10 g of 4-bromomethyl-3-chloro nitrobenzene and 5.44 g of imidazole in 125 ml of tetrahydrofuran was refluxed for 4 hrs. The solvent was removed and the residue was dissolved in ethyl acetate. The solution was washed with water and dried over magnesium sulfate. The solvent was removed and the residue was extracted several times with ether. The ether extracts were diluted with two volumes of hexanes. 1-(2-Chloro-4-nitrobenzyl)-1H-imidazole (4.3 g) crystallized as a white solid. A 4 g portion of this material was mechanically stirred at reflux with 153 ml of methanol, 52 ml of water, 8.1 g of ammonium chloride, and 6.6 g of iron powder for 2 hrs. The hot mixture was filtered and solids were washed with hot methanol-tetrahydrofuran mixtures. Solvents were removed from the combined filtrates. The residue was extracted several times with hot ethyl acetate, The ethyl acetate solution was treat with magnesium sulfate and activated charcoal. Filtering and removing the solvent gave the 3.9 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

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